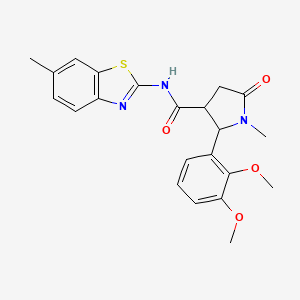![molecular formula C22H26N4O3 B10997387 2-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B10997387.png)
2-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Coumarins and their derivatives, like this compound, have been extensively studied due to their potential therapeutic applications in various fields.
2-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one: is a chemical compound with an intriguing structure. Let’s break it down:
Preparation Methods
- The synthesis of this compound involves reductive amination. Here’s the synthetic route:
- Start with 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one (compound 6).
- React compound 6 with different substituted aromatic aldehydes using glacial acetic acid in methanol.
- Reduce the resulting imine product using mild reducing agent sodium cyanoborohydride .
- Industrial production methods may vary, but this reductive amination approach provides access to the target compound.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Reduction: The reductive amination step involves reduction of the imine.
Substitution: The benzylpiperazinyl group can participate in substitution reactions.
Oxidation: While not directly mentioned, oxidation reactions are common in organic chemistry.
- Common reagents include aldehydes, sodium cyanoborohydride, and mild reducing agents.
Scientific Research Applications
Medicine: Investigate its potential as an antimicrobial agent, given its significant antibacterial and antifungal activity.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Biology: Assess its effects on biological systems.
Industry: Consider applications in materials science or drug development.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets. Further studies are needed to elucidate this.
Comparison with Similar Compounds
- Similar compounds include other phthalazinones, coumarins, and piperazine derivatives.
- Highlight the uniqueness of this compound compared to its counterparts.
Remember that this compound’s potential lies in its diverse applications across scientific disciplines
Properties
Molecular Formula |
C22H26N4O3 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethoxyphthalazin-1-one |
InChI |
InChI=1S/C22H26N4O3/c1-28-19-9-8-18-14-23-26(22(27)20(18)21(19)29-2)16-25-12-10-24(11-13-25)15-17-6-4-3-5-7-17/h3-9,14H,10-13,15-16H2,1-2H3 |
InChI Key |
ARLYVGQFUYDVAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCN(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B10997307.png)
![N-(4-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10997315.png)
![4-Hydroxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL]-3-quinolinecarboxamide](/img/structure/B10997330.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10997344.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10997349.png)
![N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine](/img/structure/B10997352.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide](/img/structure/B10997353.png)
![N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-phenylalanine](/img/structure/B10997369.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B10997377.png)
![1-Oxo-N-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)-1H-isothiochromene-3-carboxamide](/img/structure/B10997384.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B10997394.png)
![2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10997401.png)

![methyl 3-(4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate](/img/structure/B10997410.png)
